2-{[5-(4-Butylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}-N-ethyl-N-(3-methylphenyl)acetamide
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Overview
Description
2-{[5-(4-Butylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}-N-ethyl-N-(3-methylphenyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrimidinyl sulfanyl group and a butylbenzenesulfonyl moiety, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(4-Butylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}-N-ethyl-N-(3-methylphenyl)acetamide typically involves multiple steps. The process begins with the preparation of the pyrimidinyl sulfanyl intermediate, followed by the introduction of the butylbenzenesulfonyl group. The final step involves the acylation of the intermediate with N-ethyl-N-(3-methylphenyl)acetamide under controlled conditions. Common reagents used in these reactions include sulfur-containing compounds, acyl chlorides, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(4-Butylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}-N-ethyl-N-(3-methylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or thiols.
Scientific Research Applications
2-{[5-(4-Butylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}-N-ethyl-N-(3-methylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[5-(4-Butylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}-N-ethyl-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or modulate signaling pathways, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target proteins are essential to understand its mechanism of action fully.
Comparison with Similar Compounds
Similar Compounds
- 2-{[5-(4-tert-Butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(9-ethyl-9H-carbazol-3-yl)acetamide
- 2-{[5-(4-butylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide
- 2-{[5-(4-butylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide
Uniqueness
The uniqueness of 2-{[5-(4-Butylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}-N-ethyl-N-(3-methylphenyl)acetamide lies in its specific structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C25H29N3O4S2 |
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Molecular Weight |
499.6 g/mol |
IUPAC Name |
2-[[5-(4-butylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-ethyl-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C25H29N3O4S2/c1-4-6-9-19-11-13-21(14-12-19)34(31,32)22-16-26-25(27-24(22)30)33-17-23(29)28(5-2)20-10-7-8-18(3)15-20/h7-8,10-16H,4-6,9,17H2,1-3H3,(H,26,27,30) |
InChI Key |
PRNJTEFCUOCLOJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)N(CC)C3=CC=CC(=C3)C |
Origin of Product |
United States |
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